

Application Notes and Protocols for Calcium Imaging Assays Using Mrs 2219

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mrs 2219 is a valuable pharmacological tool for studying the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). As a selective positive allosteric modulator, **Mrs 2219** potentiates the response of the P2X1 receptor to ATP, making it an excellent compound for investigating the physiological and pathological roles of this receptor.[1][2] Calcium imaging assays are a powerful method to study the function of ion channels like the P2X1 receptor, which is permeable to cations including Ca²⁺.[3] This document provides detailed application notes and a comprehensive protocol for utilizing **Mrs 2219** in calcium imaging assays to study P2X1 receptor activity.

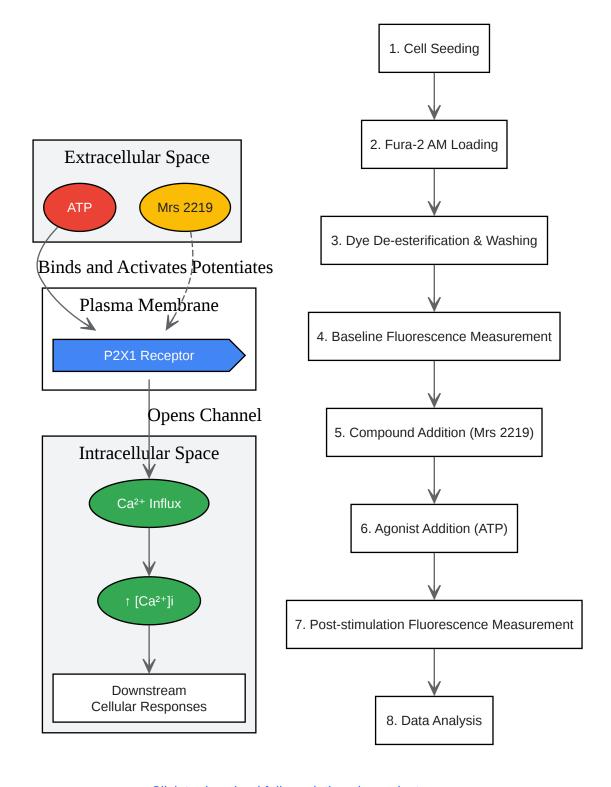
The P2X1 receptor is a trimeric, non-selective cation channel that opens in response to ATP binding, leading to the influx of Na⁺ and Ca²⁺.[3][4] This influx of cations depolarizes the cell membrane and directly increases the intracellular calcium concentration ([Ca²⁺]i). The resulting elevation in [Ca²⁺]i can trigger a variety of downstream cellular responses. In some cell types, this initial calcium influx can be further amplified by calcium-induced calcium release (CICR) from intracellular stores such as the endoplasmic reticulum.

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP initiates a rapid influx of extracellular calcium, which serves as a critical second messenger in cellular signaling. This can be potentiated by **Mrs**



2219. The subsequent increase in cytosolic calcium can then activate a cascade of downstream signaling events.



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